molecular formula C9H6Cl2 B3376256 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene CAS No. 1179176-22-7

1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene

Cat. No.: B3376256
CAS No.: 1179176-22-7
M. Wt: 185.05
InChI Key: VYOPEAVPTIVEDT-UHFFFAOYSA-N
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Description

Contextualization of the Aryl-Alkyne-Halogen Motif in Contemporary Synthetic Design

The aryl-alkyne-halogen motif is a cornerstone in modern synthetic organic chemistry. The combination of an aromatic ring, a carbon-carbon triple bond (alkyne), and a halogen atom within a single molecule provides a rich platform for a diverse array of chemical transformations. The alkyne unit can participate in cycloaddition reactions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. wikipedia.org The aryl group provides a stable scaffold and can be functionalized to modulate the electronic properties of the molecule. The halogen atom, particularly chlorine, serves as a versatile leaving group in nucleophilic substitution reactions and is a key functional group for various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. wikipedia.orglibretexts.org

The specific arrangement in 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene, with a chloro-substituted phenyl ring directly attached to a chloropropargyl group, presents a molecule with two distinct reactive sites for further synthetic elaboration.

Strategic Importance of Poly-functionalized Benzenoid Derivatives in Chemical Research

Poly-functionalized benzenoid derivatives are of paramount importance in numerous areas of chemical research, including medicinal chemistry, materials science, and agrochemicals. The ability to introduce multiple, distinct functional groups onto a benzene (B151609) ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties.

The strategic placement of functional groups, as seen in this compound, can lead to compounds with unique reactivity profiles. For instance, the presence of two chlorine atoms at different positions (one on the aromatic ring and one on the propargylic side chain) allows for selective reactions at either site, depending on the chosen reaction conditions. This selectivity is a powerful tool in the construction of complex molecular architectures.

Evolution of Research Perspectives on Halogenated Alkynyl Aromatic Compounds

Historically, research on halogenated organic compounds often focused on their applications as solvents, refrigerants, and pesticides. However, the perspective on these molecules has evolved significantly. In contemporary organic synthesis, halogenated compounds, including halogenated alkynyl aromatics, are highly valued as versatile synthetic intermediates.

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the use of aryl halides in synthesis. organic-chemistry.org Similarly, the chemistry of propargyl halides has been extensively explored, revealing their utility in the formation of carbon-carbon and carbon-heteroatom bonds. The combination of these two functionalities in a single molecule, as in this compound, opens up avenues for the synthesis of novel and complex molecular scaffolds. Current research continues to explore new catalytic systems and reaction pathways to further expand the synthetic utility of this class of compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and data for structurally similar compounds.

Interactive Data Table: Predicted Properties of this compound

PropertyPredicted Value
Molecular FormulaC₉H₆Cl₂
Molecular Weight185.05 g/mol
AppearanceLikely a liquid or low-melting solid
Boiling PointEstimated to be >200 °C at 760 mmHg
DensityEstimated to be >1.1 g/cm³
SolubilityInsoluble in water; soluble in common organic solvents

Synthesis and Reactivity

A plausible synthetic route to this compound would involve a Sonogashira coupling reaction between 1,2-dichlorobenzene (B45396) and propargyl chloride. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

The reactivity of this compound is dictated by its two chloro-substituents. The propargylic chloride is expected to be more susceptible to nucleophilic substitution than the aryl chloride due to the stabilization of the resulting propargylic carbocation intermediate. The aryl chloride, on the other hand, would be amenable to transition metal-catalyzed cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(3-chloroprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOPEAVPTIVEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Chloro 2 3 Chloroprop 1 Yn 1 Yl Benzene

Regioselective Functionalization Approaches

The synthesis of 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene necessitates precise control over the substitution pattern on the benzene (B151609) ring. The primary challenge lies in installing the propargyl chloride moiety specifically at the ortho position relative to the existing chloro substituent.

Strategies for ortho-Substitution of Chlorinated Benzene Systems

The chlorine atom on a benzene ring is an ortho-, para-directing group for electrophilic aromatic substitution. quora.comwyzant.com This directing effect stems from the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). While the inductive effect deactivates the ring towards electrophilic attack compared to benzene, the resonance effect enriches the electron density at the ortho and para positions. wyzant.comquora.com In the resonance structures of chlorobenzene (B131634), a negative charge is delocalized onto the carbon atoms at these positions, making them more attractive to incoming electrophiles. wyzant.com

Achieving selective ortho-substitution in the presence of a competing para position requires specific strategies. Standard electrophilic substitution on chlorobenzene often yields a mixture of ortho and para products, with the para isomer frequently predominating due to reduced steric hindrance. nih.gov To favor the ortho product, chemists can employ several techniques:

Directed Ortho Metalation (DoM): This is a powerful strategy where a directing group on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the adjacent ortho position. While a chloro group itself is a relatively weak directing group for lithiation, other functional groups can be used and later converted or replaced.

Blocking Groups: The para position can be temporarily blocked with a substituent that can be easily removed later. This forces substitution to occur at the ortho positions.

Friedel-Crafts Acylation with Subsequent Modification: An alternative approach involves introducing a meta-directing group to control the position of the chloro substituent. For example, starting with benzene, one could perform a Friedel-Crafts acylation with propionyl chloride to form propiophenone. The acyl group is a meta-director, allowing for subsequent chlorination at the meta position. Finally, reduction of the ketone would yield a 1-chloro-3-propylbenzene. quora.com To achieve the 1,2-substitution pattern of the target molecule, one would need to start with a material that facilitates this specific arrangement, such as 1,2-dichlorobenzene (B45396).

Transition-Metal-Catalyzed Cross-Coupling Protocols for Aryl-Alkyne Linkages

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, including the crucial aryl-alkyne linkage in the target molecule. youtube.com The Sonogashira coupling is the preeminent method for this transformation. nih.gov

This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.comnih.gov For the synthesis of a precursor to this compound, a plausible route would involve the Sonogashira coupling of 1-chloro-2-iodobenzene (B47295) or 1,2-dichlorobenzene with a suitable alkyne like propargyl alcohol or trimethylsilylacetylene.

Catalyst SystemAryl Halide ExampleAlkyne PartnerTypical ConditionsResearch Finding
Pd(PPh₃)₂Cl₂ / CuI1-Chloro-2-iodobenzenePropargyl alcoholAmine base (e.g., Et₃N), Room Temp to 60 °CForms the C(sp²)-C(sp) bond efficiently.
PdCl₂(PPh₃)₂ / CuI1,2-DichlorobenzeneTrimethylsilylacetyleneHigh temperature, Base (e.g., K₂CO₃)C-Cl bond activation is more challenging and requires more forcing conditions.
Metal-Free (Phenalenyl-based)Aryl HalidesAromatic AlkynesRoom TemperatureA novel approach that avoids transition metals, activating aryl halides via single electron transfer. nih.gov
Copper-Catalyzedo-(Trimethylsilyl)aryl triflatesTerminal AlkynesCsF, MeCN/DioxaneCan be used to couple alkynes with arynes generated in situ. acs.org

These cross-coupling reactions provide a versatile and reliable method for constructing the core aryl-alkyne skeleton of the target compound. acs.orgnih.gov

Introduction of the Propargyl Chloride Moiety

With the aryl-alkyne bond established, the next critical step is the formation of the propargyl chloride functionality. This can be achieved through various routes, including direct functionalization or the use of pre-functionalized building blocks in multicomponent reactions.

Direct Alkynylation and Terminal Halogenation Routes

A modern and atom-economical approach is direct C-H alkynylation, which avoids the pre-functionalization of the aromatic ring with a halide. cas.cn This method involves the direct coupling of a C-H bond in chlorobenzene with a terminal alkyne. While more commonly applied to electron-rich heterocycles, developing conditions for chlorobenzene represents an advanced synthetic strategy. cas.cn

A more traditional and common pathway involves two distinct steps:

Alkynylation: An aryl halide (e.g., 1-chloro-2-iodobenzene) is coupled with a terminal alkyne that contains a precursor to the chloromethyl group, such as propargyl alcohol. This is typically achieved via Sonogashira coupling.

Terminal Halogenation: The resulting aryl-substituted propargyl alcohol is then converted to the corresponding chloride. This transformation can be accomplished using various reagents, such as thionyl chloride (SOCl₂) or by adapting methods used for the synthesis of propargyl chloride itself, like reacting the alcohol with phosgene (B1210022) in the presence of a tertiary amine catalyst. google.comlabinsights.nl

Alternatively, if the alkynylation is performed with a terminal alkyne like propyne, a subsequent halogenation step is required. The halogenation of the terminal C-H bond of an alkyne can be challenging, but specific reagents can achieve this transformation. Halogenation across the triple bond is a more common reaction. libretexts.orgmasterorganicchemistry.com

Multicomponent Reactions Incorporating Haloalkyne Synthons

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. organic-chemistry.orgbeilstein-journals.org Haloalkynes are powerful and versatile building blocks in these reactions due to their dual functionality. acs.orgnih.gov

For the synthesis of this compound, one could envision an MCR that brings together a 2-chlorophenyl-containing fragment, a haloalkyne synthon, and a third component in one pot. Haloalkynes can participate in a variety of transformations, including cross-coupling, nucleophilic additions, and cycloadditions, making them ideal for MCRs. nih.gov For instance, a palladium-catalyzed three-component reaction could potentially couple an aryl iodide, a haloalkyne, and another molecule to rapidly assemble the desired structure. organic-chemistry.org The development of such an MCR would represent a highly innovative and efficient route to the target compound.

Asymmetric Synthesis and Chiral Induction in Related Aryl Propargyl Chlorides

The target molecule, this compound, is achiral. However, the principles of asymmetric synthesis are highly relevant for creating related chiral structures, where a stereocenter is present in the propargylic chain. The synthesis of chiral propargyl derivatives is of significant interest in medicinal chemistry and materials science. nih.govnih.gov

Chiral induction in the synthesis of aryl propargyl chlorides can be achieved through several advanced methodologies:

Asymmetric Propargylation of Carbonyls: A primary method involves the enantioselective addition of propargyl or allenyl organometallic reagents to prochiral aldehydes or ketones. nih.gov For example, allenylboronates can react with ketones in the presence of a chiral biphenol catalyst (like BINOL derivatives) to produce chiral homopropargylic alcohols with high enantioselectivity. nih.gov These chiral alcohols are versatile intermediates that can be subsequently converted to the corresponding chiral chlorides.

Organocatalytic Alkylation: Chiral primary amino acids can be used as organocatalysts to perform the enantioselective α-propargylation of α-branched aldehydes with propargyl halides. acs.org This method allows for the creation of a chiral quaternary carbon stereocenter.

Transition-Metal-Catalyzed Reductive Coupling: Advanced nickel-catalyzed methods have been developed for the enantioselective reductive addition of aryl iodides to ketones or isatins, creating valuable chiral tertiary alcohols. acs.org Adapting such a system for the coupling with a propargyl electrophile could provide a direct route to chiral aryl propargyl alcohol precursors.

Asymmetric MethodReagentsCatalyst/AuxiliaryProduct TypeEnantioselectivity (ee)
Ketone PropargylationAllenylboronates, KetonesChiral Biphenols (e.g., 3,3′-Br₂-BINOL)Chiral Homopropargylic AlcoholsUp to 98% ee nih.gov
Aldehyde Propargylationα-Branched Aldehydes, Propargyl HalidesChiral Primary Amino Acidα-Propargylated AldehydesUp to 96% ee acs.org
Reductive AdditionAryl Iodides, IsatinsNi-Catalyst with Chiral FOXAP-type LigandChiral 3-Aryl-3-hydroxyoxindolesGood to Excellent acs.org

These methods highlight the sophisticated tools available to synthetic chemists for controlling stereochemistry in molecules structurally related to this compound.

Sustainable and Green Chemistry Principles in the Synthesis of Aryl Propargyl Halides

The growing emphasis on environmental sustainability has profoundly influenced the field of chemical synthesis. The 12 Principles of Green Chemistry, established by Anastas and Warner, provide a framework for designing safer, more efficient, and environmentally benign chemical processes. sciforum.netresearchgate.net The synthesis of aryl propargyl halides, including this compound, is an area where these principles can be effectively applied to mitigate environmental impact. unibo.it

Atom Economy and Waste Reduction: A core tenet of green chemistry is maximizing atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. acs.org Catalytic reactions like the Sonogashira coupling are inherently more atom-economical than stoichiometric methods, which generate large amounts of waste. sciforum.net Another metric, the Environmental Factor (E-Factor), quantifies the amount of waste produced per kilogram of product. youtube.comresearchgate.net The goal in green synthesis is to achieve a high atom economy and a low E-Factor. youtube.com For instance, traditional Friedel-Crafts reactions, an older method for creating carbon-carbon bonds, often use stoichiometric amounts of Lewis acid catalysts that generate significant inorganic waste, resulting in a very high E-Factor. In contrast, modern palladium-catalyzed cross-couplings dramatically reduce this waste.

Table 1: Comparison of Homogeneous vs. Heterogeneous Catalysts in Sonogashira Coupling
Catalyst SystemCatalyst TypeKey AdvantagesKey DisadvantagesRecyclability
Pd(PPh₃)₂Cl₂/CuIHomogeneousHigh activity, mild conditionsDifficult to separate from product, potential metal contaminationNo
Pd/CHeterogeneousEasily recoverable, reusableMay require higher temperatures, potential for lower activityYes
PVP-supported Pd NanoparticlesHeterogeneousHigh activity, good stability, recoverableCan be more complex to prepareYes (up to 8 cycles reported) organic-chemistry.org
NS-MCM-41-anchored Pd ComplexHeterogeneousVery high efficiency (low catalyst loading), excellent recyclabilityMulti-step catalyst preparationYes mdpi.com

Safer Solvents and Reaction Conditions: A major source of waste in the chemical industry is the use of volatile and often toxic organic solvents. unibo.it Green chemistry encourages minimizing solvent use or replacing hazardous solvents with safer alternatives. sciforum.net While solvents like DMF are effective for Sonogashira reactions, they are recognized as being reprotoxic. acs.org Research has explored the use of greener solvents such as alcohols (ethanol), bio-based solvents like N-Hydroxyethylpyrrolidone (HEP), and even water. nih.govacs.orgorganic-chemistry.org

Running reactions in water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Micellar catalysis, which uses surfactants to create nanomicelles in water, can effectively solubilize organic reactants, allowing reactions like the Sonogashira coupling to proceed efficiently at room temperature. rsc.orgnih.govdntb.gov.ua These aqueous systems can also facilitate catalyst recycling. nih.gov

Table 2: Greener Solvents for Aryl Propargyl Halide Synthesis
SolventClassificationAdvantagesExample Application
N,N-Dimethylformamide (DMF)Conventional / HazardousExcellent solvent for many coupling reactionsTraditional Sonogashira coupling
EthanolGreener AlternativeLess toxic, renewable, biodegradablePVP-supported Pd nanoparticle-catalyzed Sonogashira organic-chemistry.org
N-Hydroxyethylpyrrolidone (HEP)Bio-based / GreenerHigh performance, low toxicity, enables catalyst recyclingFast Heck-Cassar-Sonogashira reactions acs.org
Water (with surfactant)Ideal Green SolventNon-toxic, non-flammable, abundant, safeMicellar catalysis for Sonogashira at room temperature nih.gov

Energy Efficiency and Alternative Energy Sources: Conducting reactions at ambient temperature and pressure reduces energy consumption. sciforum.net The development of highly active catalysts allows many modern coupling reactions to run under milder conditions than previously possible. nih.govacs.org Furthermore, alternative energy sources like microwave irradiation and ultrasound are being explored to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced energy usage compared to conventional heating. mdpi.comrasayanjournal.co.in

By integrating these green chemistry principles, the synthesis of this compound and other aryl propargyl halides can be shifted towards more sustainable and environmentally responsible manufacturing processes.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Chloro 2 3 Chloroprop 1 Yn 1 Yl Benzene

Electrophilic and Nucleophilic Transformations at the Alkyne Moiety

The electron-rich triple bond of the alkyne is a primary site for various chemical reactions, including additions and cyclizations. The substitution pattern of the molecule, with an ortho-chlorinated phenyl ring on one side and a chloromethyl group on the other, significantly influences the regio- and stereochemical outcomes of these transformations.

Regio- and Stereoselective Addition Reactions

The internal alkyne of 1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Additions: In electrophilic additions, such as the addition of hydrogen halides (HX), the regioselectivity is generally governed by the ability of the substituents to stabilize the intermediate vinyl cation. The reaction proceeds via the formation of the more stable carbocation. chemistrysteps.comlibretexts.orglibretexts.org For an internal alkyne like the one in the title compound, the electronic effects of the ortho-chlorophenyl and the chloromethyl groups will direct the incoming electrophile. The chlorine on the benzene (B151609) ring is an electron-withdrawing group, which can influence the electron density of the alkyne.

Nucleophilic Additions: Nucleophilic addition to alkynes is also a significant transformation. The stereochemistry of these additions can be either syn or anti, depending on the reaction mechanism and conditions. libretexts.orgdiva-portal.orgdiva-portal.org The presence of the chiral center that can be formed during the addition influences the stereochemical outcome, potentially leading to diastereomeric products.

Cyclization Reactions Involving the Alkyne and Aryl Substituents

The proximate positioning of the alkyne and the ortho-chlorinated aryl ring provides a scaffold ripe for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These transformations are often catalyzed by transition metals.

Gold-Catalyzed Cyclizations: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. For instance, 2-alkynyl aryl azides, which are structurally related to the title compound, undergo gold-catalyzed cyclization to produce indoles and quinolines. nih.gov The reaction proceeds through the formation of an amino gold carbene intermediate. nih.gov

Radical Cyclizations: Radical cyclization presents another pathway for the transformation of o-haloaryl alkynes. These reactions can be initiated by various radical initiators and often proceed with high efficiency to form carbo- and heterocyclic frameworks. mdpi.comrsc.org The reaction of an ortho-haloaryl alkyne can lead to the formation of a vinyl radical, which can then be trapped or undergo further reactions.

Reactivity of the Aryl and Propargyl Chlorides

The two chlorine atoms in this compound exhibit distinct reactivities. The aryl chloride is generally unreactive towards nucleophilic substitution under standard conditions, while the propargyl chloride is more susceptible to displacement. Both sites can participate in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org While the title compound contains an internal alkyne, the aryl chloride can, in principle, undergo a Sonogashira coupling with a terminal alkyne. However, aryl chlorides are known to be less reactive than aryl bromides and iodides, often requiring more forcing conditions or specialized catalyst systems. diva-portal.org For example, the Sonogashira coupling of 1-bromo-2-(p-tolylethynyl)benzene, a close analog, has been reported. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org The aryl chloride of this compound could potentially participate in a Heck reaction with an alkene, although, as with the Sonogashira reaction, the lower reactivity of the aryl chloride presents a challenge. diva-portal.org Intramolecular Heck reactions of o-allylbenzyl chlorides have been shown to be effective for the synthesis of cyclic compounds. nih.gov

Reaction Type Aryl Halide Substrate Coupling Partner Catalyst/Conditions Product Yield Reference
Sonogashira1-Bromo-2-(p-tolylethynyl)benzene4-IodotoluenePd/alumina, Cu2O/alumina, THF-DMA, 80 °C1-Bromo-2-(p-tolylethynyl)benzene58% rsc.org
Hecko-Allylbenzyl chloride- (intramolecular)Pd catalyst2-MethyleneindaneGood nih.gov

Nucleophilic Substitution at the Propargyl Carbon and Aryl Halide

Propargyl Chloride Substitution: The chlorine atom at the propargylic position is activated towards nucleophilic substitution due to the adjacent alkyne. It can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for further functionalization of the molecule.

Aryl Halide Substitution: Nucleophilic aromatic substitution (SNAr) on the aryl chloride is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups in the ortho or para positions to the leaving group to stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.comgovtpgcdatia.ac.inlibretexts.org Since the title compound lacks such activation, direct nucleophilic displacement of the aryl chloride is expected to be very slow. Under harsh conditions (high temperature and pressure with a strong base), nucleophilic substitution on unactivated aryl halides can proceed through a benzyne (B1209423) intermediate. govtpgcdatia.ac.in However, simple aryl halides are generally unreactive towards S_N1 and S_N2 reactions. libretexts.orgyoutube.com

Substitution Site Reactant Nucleophile Conditions Product Type Reference
Propargyl Chloride(3-Chloroprop-1-yn-1-yl)benzeneThioacetateKOH, ethanol, RTSubstituted propargyl sulfide
Aryl Chloride1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, RTN,N-Dimethyl-2,4-dinitroaniline-

Radical Reactions and Single-Electron Transfer Processes

Single-electron transfer (SET) can initiate radical reactions, providing an alternative pathway for the transformation of this compound. acs.orglibretexts.org

Radical Cyclizations: As mentioned in section 3.1.2, radical cyclization of o-haloaryl alkynes is a viable synthetic strategy. mdpi.comrsc.org The generation of an aryl radical from the aryl chloride via a SET process, followed by cyclization onto the alkyne, would lead to the formation of functionalized heterocyclic products.

Reduction of the Aryl Chloride: The reduction of aryl chlorides can be achieved through consecutive visible light-induced electron transfer processes, which generate aryl radicals that can be trapped. nih.gov This suggests that under specific photocatalytic conditions, the aryl chloride of the title compound could be selectively reduced or engaged in C-C bond-forming reactions.

SET processes have also been implicated in the cross-coupling of alkenyl halides with Grignard reagents, suggesting that under certain conditions, the reactive sites of the title compound could be involved in similar transformations. nih.gov

Chemo- and Regioselective Manipulations of Multiple Halogen Centers

The structure of this compound presents two distinct chlorine atoms: one attached to the aromatic ring (aryl chloride) and another on the propargylic chain (alkyl chloride). This structural feature suggests the potential for chemo- and regioselective reactions, where one chlorine atom is manipulated in the presence of the other.

In principle, the propargylic chloride is expected to be more reactive towards nucleophilic substitution than the aryl chloride due to the lower bond dissociation energy of the C(sp³)-Cl bond compared to the C(sp²)-Cl bond. The reactivity of the aryl chloride is further attenuated by the electron-withdrawing effect of the alkynyl substituent.

Hypothetical Reactivity Data:

Reaction TypeReagentPotential Major ProductRationale for Selectivity
Nucleophilic SubstitutionNu⁻ (e.g., RO⁻, R₂N⁻)1-Chloro-2-(3-nucleophiloprop-1-yn-1-yl)benzeneHigher reactivity of the propargylic C-Cl bond.
Sonogashira CouplingR-C≡CH, Pd(0)/Cu(I) catalyst1-(R-alkynyl)-2-(3-chloroprop-1-yn-1-yl)benzenePreferential oxidative addition to the aryl C-Cl bond under specific catalytic conditions.
Suzuki CouplingR-B(OH)₂ , Pd(0) catalyst1-Aryl-2-(3-chloroprop-1-yn-1-yl)benzeneSelective activation of the aryl C-Cl bond by the palladium catalyst.

This table is based on established principles of organic chemistry, as no specific experimental data for this compound was found.

Cascade Reactions and Tandem Processes Initiated by the Compound's Functionalities

The arrangement of the chloro, chloroalkyl, and alkynyl groups in this compound makes it a candidate for cascade or tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.

One plausible cascade could be initiated by a metal-catalyzed reaction. For instance, a palladium-catalyzed intramolecular coupling could potentially occur between the alkyne and the aryl chloride, leading to the formation of a six-membered ring system. The subsequent reactivity of the propargylic chloride could then be exploited in a tandem fashion.

Hypothetical Cascade Reaction:

A hypothetical intramolecular Sonogashira-type cyclization could be envisioned.

Catalyst SystemProposed IntermediatePotential Final Product
Pd(PPh₃)₄, CuI, BasePalladacycle intermediateChloro-substituted benzocyclohexene derivative
Au(I) or Pt(II) catalystsπ-alkyne metal complexVarious cyclized isomers

This table represents a theoretical reaction pathway, as no specific research on cascade reactions of this compound has been published.

Metal-Catalyzed Carbene and Nitrene Insertion Reactions with the Alkyne

Metal-catalyzed insertion of carbenes and nitrenes into alkynes is a powerful tool for the synthesis of highly functionalized molecules. In the case of this compound, such reactions would likely lead to the formation of complex polycyclic or rearranged products.

The reaction of a metal carbene, generated from a diazo compound in the presence of a rhodium or copper catalyst, with the alkyne moiety could lead to cyclopropenation or other rearrangement pathways. Similarly, a metal nitrene could react to form azirines or undergo more complex transformations. The presence of two halogen atoms could influence the stability and subsequent reactivity of any intermediates formed.

Hypothetical Insertion Reactions:

ReagentCatalystPotential Product Class
Ethyl diazoacetateRh₂(OAc)₄Cyclopropene derivatives
Phenyl(tosylimino)iodinane[Cu(MeCN)₄]PF₆Azirine or rearranged nitrogen-containing heterocycles

This table is speculative and based on known reactivity patterns of similar substrates, as no specific studies on carbene or nitrene insertions with this compound have been reported.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for unambiguous signal assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring, likely in the range of 7.2-7.6 ppm. The methylene (B1212753) protons (CH₂) adjacent to the chlorine on the propargyl chain would likely appear as a singlet around 4.3 ppm. The ¹³C NMR spectrum would display nine distinct signals: four for the aromatic CH carbons, two for the aromatic quaternary carbons (one bearing the Cl, one bearing the alkyne), two for the sp-hybridized alkyne carbons, and one for the CH₂Cl carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, primarily helping to assign the connectivity within the ABCD spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the full carbon skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations would include the methylene protons to the alkyne carbons and the ipso-carbon of the aromatic ring, and the aromatic protons to neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on through-space proximity of protons. It would be particularly useful for determining the preferred conformation around the C(aryl)-C(alkyne) single bond by observing correlations between the methylene protons and the ortho-proton (H-3) on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Aromatic (4H)7.2 - 7.6 (m)127 - 135C(alkyne), C(ipso)
Propargyl CH₂~4.3 (s)~30C(alkyne), C(ipso-aryl)
C-Cl (Aryl)-~135-
C-alkyne (Aryl)-~125-
C≡C-80 - 90CH₂, Ar-H

The ortho-substitution on the phenyl ring could lead to restricted rotation (atropisomerism) around the single bond connecting the ring to the alkyne group. Variable Temperature (VT) NMR studies would be employed to investigate this conformational dynamic. If the rotational barrier is sufficiently high, cooling the sample would slow the interconversion between different rotamers, potentially leading to the decoalescence and eventual sharpening of separate signals for each conformer in the NMR spectrum. From the coalescence temperature and the frequency difference between the exchanging signals, the Gibbs free energy of activation (ΔG‡) for the rotation can be calculated, providing quantitative insight into the molecule's fluxional behavior. Studies on other ortho-substituted systems have demonstrated the utility of this technique for quantifying rotational barriers. researchgate.net

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₉H₆Cl₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl), the theoretical monoisotopic mass can be calculated with high precision. This experimental value is critical for confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern caused by the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes would result in a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [C₉H₆Cl₂]⁺

IonCalculated m/zRelative Abundance (%)
[C₉H₆³⁵Cl₂]⁺183.9846100.0 (Reference)
[C₉H₆³⁵Cl³⁷Cl]⁺185.9817~65.4
[C₉H₆³⁷Cl₂]⁺187.9787~10.7

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This helps to piece together the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond on the propargyl chain to form a [M-Cl]⁺ ion.

Loss of the Phenyl Group: Cleavage of the aryl-alkyne bond.

Formation of Phenyl Cation: Loss of the entire chloropropynyl side chain to yield a chlorophenyl cation [C₆H₄Cl]⁺. Subsequent loss of Cl would yield the phenyl cation [C₆H₅]⁺. The fragmentation of alkyl halides often involves both homolytic and heterolytic cleavages. youtube.com

Analysis of these fragmentation patterns provides a roadmap of the molecule's connectivity and the relative stability of its substructures. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for obtaining a unique "fingerprint" of the molecule.

For this compound, the key expected vibrational modes include:

C≡C Stretch: A weak to medium intensity band in the IR spectrum around 2260-2190 cm⁻¹, characteristic of a disubstituted alkyne. This band would likely be strong and sharp in the Raman spectrum.

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: Strong bands in the fingerprint region, typically between 800-600 cm⁻¹, for both the aromatic and aliphatic C-Cl bonds.

These spectra provide rapid confirmation of the key functional groups present in the molecule's structure.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific X-ray crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related compounds and derivatives provides significant insights into its likely solid-state molecular conformation and the nature of its intermolecular interactions. The principles of crystal engineering and the study of analogous structures allow for a well-grounded prediction of how this molecule arranges itself in the crystalline state.

The solid-state structure of organic molecules is a balance of intramolecular forces that dictate the most stable conformation and intermolecular forces that govern the packing of molecules in a crystal lattice. For this compound, key structural features include the planar phenyl ring, the linear acetylene (B1199291) group, and the chloro substituents on both the aromatic ring and the propargyl chain. These features will dominate its crystallographic behavior.

Insights from Related Phenylacetylene (B144264) Derivatives

Studies on substituted phenylacetylenes reveal common packing motifs and intermolecular interactions that are relevant for understanding the crystal structure of the target compound. The acetylenic group is a key player in directing crystal packing.

Research on various phenylacetylene derivatives has shown that π-π stacking interactions between the phenyl rings are a common and significant feature in their crystal structures. nih.gov The planarity of the benzene ring facilitates close packing, leading to columnar structures. The presence of substituents on the phenyl ring, such as the chloro group in the ortho position in the target molecule, will influence the geometry of this stacking.

Furthermore, the acetylenic C-H group, although weakly acidic, can participate in C-H···π interactions, where the hydrogen atom of the acetylene from one molecule interacts with the electron-rich π-system of a neighboring phenyl ring.

The Role of Chloro Substituents in Crystal Packing

The presence of chlorine atoms on both the benzene ring and the propargyl group is expected to significantly influence the intermolecular interactions. Halogen bonding is a well-documented non-covalent interaction that can play a crucial role in the crystal engineering of halogenated organic compounds.

In the case of this compound, several types of halogen-involved interactions are plausible:

C-Cl···Cl-C Interactions: These are common in chloro-substituted aromatic compounds, where the electrophilic region of one chlorine atom interacts with the nucleophilic region of another.

C-Cl···π Interactions: The chlorine atom on one molecule can interact with the π-electron cloud of the benzene ring of an adjacent molecule.

Crystallographic Data of Related Compounds

To illustrate the expected structural parameters, the following table summarizes crystallographic data from related compounds containing chlorophenyl and propargyl or similar functionalities. These examples provide a basis for predicting the bond lengths, angles, and crystal system for this compound.

Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imineMonoclinicP21/cN-H···O and C-H···O hydrogen bonds researchgate.net
2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazoleMonoclinicNot specifiedC-H···π interactions, H···H, H···C, Cl···H, and O···H contacts nih.gov
4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrileTriclinicP-1Not specified researchgate.net
(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMonoclinicP21/cC-H···Cl and C-H···O hydrogen bonds nih.gov

This table is generated based on available data for related compounds and is for illustrative purposes.

The data from these related structures suggest that this compound is likely to crystallize in a centrosymmetric space group, such as P21/c, which is common for organic molecules. The molecular conformation in the solid state is expected to be relatively planar, with the chloropropargyl group likely exhibiting some rotational freedom that will be fixed in the crystal lattice by intermolecular interactions.

The combination of π-π stacking, potential halogen bonding, and weaker C-H···Cl and C-H···π interactions would create a stable, three-dimensional supramolecular architecture. The precise nature of this packing would determine the macroscopic properties of the crystalline material. The use of X-ray powder diffraction (XRPD) could be a valuable technique to characterize the crystalline phases of this compound. usp.orgmdpi.commdpi.com

Computational and Theoretical Chemistry Investigations of 1 Chloro 2 3 Chloroprop 1 Yn 1 Yl Benzene

Electronic Structure and Reactivity Predictions

The electronic characteristics of a molecule are fundamental to understanding its reactivity. Computational methods such as Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping are pivotal in predicting the likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Reaction Sites

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene, the HOMO is anticipated to be localized primarily on the electron-rich regions, which would include the benzene (B151609) ring and the carbon-carbon triple bond. The LUMO, on the other hand, would likely be distributed over the areas of the molecule that can best accommodate electron density, such as the carbon atoms of the alkyne and the carbon atoms bearing the chlorine substituents. The presence of electron-withdrawing chlorine atoms is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. FMO analysis can alter the band gap, for instance, by substituting a proton with bromine, which is influenced by the inductive effect. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
OrbitalPredicted Primary LocalizationPredicted Reactivity Role
HOMOBenzene Ring, C≡C Triple BondSite for Electrophilic Attack
LUMOAlkyne Carbons, Carbon atoms attached to ChlorineSite for Nucleophilic Attack
HOMO-LUMO GapModerateIndicator of Kinetic Stability

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netyoutube.com This technique maps the electrostatic potential onto the electron isodensity surface, with different colors indicating varying potential values. Typically, red regions signify negative electrostatic potential (electron-rich areas) and are prone to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor areas) and are susceptible to nucleophilic attack. researchgate.netyoutube.com

In the case of this compound, the EPS map would be expected to show a negative potential (red) around the π-system of the benzene ring and the triple bond, due to the high electron density in these areas. researchgate.net Conversely, positive potential (blue) would likely be observed around the hydrogen atoms of the benzene ring and, significantly, near the chlorine atoms, creating what is known as a σ-hole. researchgate.net This region of positive potential along the C-Cl bond axis makes the chlorine atom a potential site for halogen bonding interactions.

Table 2: Predicted Electrostatic Potential Surface Features of this compound
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Benzene Ring (π-system)Negative (Red)Favorable for interaction with electrophiles
C≡C Triple BondNegative (Red)Favorable for electrophilic addition
Chlorine AtomsPositive (Blue) along the C-Cl axis (σ-hole)Potential for halogen bonding and nucleophilic interaction
Hydrogen AtomsPositive (Blue)Potential for weak hydrogen bonding

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions involving this compound can be achieved through computational modeling of reaction pathways and the analysis of transition states.

Density Functional Theory (DFT) Calculations of Reaction Energetics

For this compound, DFT calculations could be used to model various reactions, such as nucleophilic substitution at the propargylic carbon, electrophilic addition to the alkyne, or substitution on the benzene ring. The calculations would provide the relative energies of all species along the reaction coordinate, allowing for the identification of the most favorable reaction pathway.

Molecular Dynamics (MD) Simulations of Reactant-Catalyst Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. These simulations can model the interactions between this compound and a catalyst, solvent molecules, or a biological receptor. By simulating the motion of atoms over time, MD can reveal the dynamics of binding, conformational changes, and the role of the environment in a chemical reaction. For example, MD simulations could elucidate the specific interactions that stabilize the transition state in a catalyzed reaction involving this compound.

Spectroscopic Data Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

Predicted spectroscopic data for this compound would be invaluable for its experimental characterization. Computed Nuclear Magnetic Resonance (NMR) chemical shifts, calculated using methods like Gauge-Including Atomic Orbitals (GIAO), can help in assigning the signals in an experimental spectrum. Similarly, the prediction of vibrational frequencies through DFT calculations can assist in the interpretation of infrared (IR) and Raman spectra.

Furthermore, the predicted collision cross-section (CCS) is an important parameter in ion mobility-mass spectrometry. Machine learning models, such as support vector machines (SVM), have been developed to predict CCS values for small molecules, including halogenated compounds, with high accuracy. nih.govsemanticscholar.org These predicted CCS values can serve as an additional identifier in complex analytical workflows. semanticscholar.org

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted DataUtility
NMR Spectroscopy1H and 13C Chemical ShiftsStructural elucidation and assignment of experimental spectra
Vibrational Spectroscopy (IR/Raman)Vibrational Frequencies and IntensitiesIdentification of functional groups and confirmation of structure
Ion Mobility-Mass SpectrometryCollision Cross Section (CCS)Aids in compound identification in complex mixtures semanticscholar.org

Conformational Analysis and Potential Energy Surface Mapping

The conformational landscape of a molecule is a critical determinant of its physical and chemical properties. For this compound, conformational flexibility arises from the rotation around two key single bonds: the C(aryl)-C(alkynyl) bond and the C(alkynyl)-C(CH₂Cl) bond. Understanding the energetic favorability of different spatial arrangements is achieved through conformational analysis and the mapping of the potential energy surface (PES).

A relaxed potential energy surface scan is a common computational technique used to explore the conformational space of a molecule. researchgate.netq-chem.comq-chem.com This method involves systematically changing a specific dihedral angle while allowing the rest of the molecule's geometry to relax to its lowest energy state for that given constraint. By plotting the resulting energy at each step, a one-dimensional or multi-dimensional energy profile is generated, revealing the energy barriers between different conformers and identifying the most stable (lowest energy) conformations. uni-muenchen.devisualizeorgchem.com

For this compound, the rotation around the C(aryl)-C(alkynyl) bond is influenced by the steric hindrance imposed by the ortho-chloro substituent. Computational studies on other ortho-substituted systems, such as biphenyls, have shown that such substitutions can introduce significant rotational barriers. rsc.org The interaction between the chloro substituent and the propynyl (B12738560) group will likely lead to distinct energy minima and maxima as the bond rotates.

Similarly, rotation around the C(alkynyl)-C(CH₂Cl) bond will have its own set of stable and transition state conformers. The relative orientation of the chloromethyl group with respect to the phenyl ring will be governed by a combination of steric and electronic effects. Theoretical investigations into the conformational behavior of substituted propenes and similar molecules indicate that gauche and anti (or trans) conformers are typically observed, with their relative stabilities dependent on the nature of the substituents. researchgate.net

By performing a two-dimensional PES scan, varying both the C(aryl)-C(alkynyl) and C(alkynyl)-C(CH₂Cl) dihedral angles, a detailed map of the conformational landscape can be constructed. This would identify the global minimum energy conformer and any other low-energy conformers that might be populated at room temperature, as well as the transition states that separate them.

Below is a hypothetical data table representing the relative energies of possible conformers of this compound, as would be determined from a PES scan. The dihedral angles, θ₁ (Cl-C-C≡C) and θ₂ (C≡C-CH₂-Cl), define the conformation.

ConformerDihedral Angle θ₁ (°)Dihedral Angle θ₂ (°)Relative Energy (kcal/mol)Population (%)
A901800.0075.3
B90601.509.1
C01802.502.5
D0603.500.7

This table is illustrative and based on typical energy differences found in related systems. Actual values would require specific DFT or ab initio calculations.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can help predict its reactivity. These descriptors are rooted in Density Functional Theory (DFT) and provide a quantitative basis for understanding and comparing the chemical behavior of different compounds. For this compound, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as related properties like electronegativity, chemical hardness, and the molecular electrostatic potential.

The HOMO represents the outermost electron-containing orbital and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for the molecule to act as a nucleophile or to be oxidized.

The LUMO , conversely, is the lowest energy orbital that is devoid of electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack or reduction.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

From these orbital energies, other important global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

The substituents on the benzene ring in this compound significantly influence these descriptors. The chloro group is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to its lone pairs participating in resonance. The (3-chloroprop-1-yn-1-yl) group is also expected to be electron-withdrawing. These effects would generally lower both the HOMO and LUMO energy levels compared to unsubstituted benzene. The ortho-positioning of these groups can also lead to specific electronic interactions that fine-tune these energy levels.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the chlorine atoms and the π-system of the alkyne and benzene ring, with the exact distribution influenced by the interplay of the substituents.

A hypothetical table of calculated quantum chemical descriptors for this compound is presented below, based on values typical for similar halogenated and acetylenic aromatic compounds.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-8.95
LUMO EnergyELUMO-0.85
HOMO-LUMO GapΔE8.10
Electronegativityχ4.90
Chemical Hardnessη4.05
Global SoftnessS0.25
Electrophilicity Indexω2.96

These values are illustrative and would be refined by specific high-level computational studies.

Exploration of 1 Chloro 2 3 Chloroprop 1 Yn 1 Yl Benzene in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Organic Scaffolds

The distinct functionalities within 1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene make it an ideal starting material for the construction of diverse and complex molecular architectures.

Precursor in Heterocyclic and Macrocyclic Compound Synthesis

The ortho-disubstituted aromatic ring, combined with the propargyl chloride and alkyne moieties, provides a powerful platform for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems. The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, can be employed to further functionalize the molecule before cyclization. wikipedia.orgresearchgate.net For instance, the coupling of the terminal alkyne with other functionalized halides can introduce additional reactive handles, setting the stage for subsequent ring-closing reactions. researchgate.net

Research on related o-(alkynyl)phenyl propargyl derivatives has demonstrated their utility in gold-catalyzed oxidative cyclizations to yield functionalized 1H-isochromenes and 2H-pyrans. organic-chemistry.orgnih.gov This type of transformation, involving an intramolecular attack of a nucleophile onto the alkyne activated by a gold catalyst, could be readily adapted to this compound. The propargyl chloride itself can be converted to other functionalities, such as an alcohol or ether, to facilitate these cyclizations. Furthermore, palladium-catalyzed cyclization-aromatization of related enediols, formed from Sonogashira coupling of iodoalkenols with propargylic alcohols, into polysubstituted furans highlights another potential pathway for heterocycle synthesis from this building block. nih.gov

The presence of two chloro-substituents offers the potential for sequential or double cross-coupling reactions, which could lead to the formation of macrocyclic structures. By carefully selecting the coupling partners and reaction conditions, it is conceivable to construct large ring systems that are of interest in host-guest chemistry and materials science.

Scaffold for Design of Molecular Probes and Sensors

The heterocyclic and macrocyclic scaffolds that can be synthesized from this compound are often the core structures of molecular probes and sensors. The ability to introduce a wide range of substituents onto the aromatic ring and the heterocyclic system allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. For example, the incorporation of fluorophores or chromophores through coupling reactions could lead to the development of new fluorescent or colorimetric sensors for the detection of ions or small molecules. The inherent reactivity of the propargyl group also allows for its use in "click" chemistry, a powerful tool for attaching the scaffold to other molecules or surfaces. chemscene.com

Applications in Polymer Chemistry and Functional Materials Design

The unsaturated nature of this compound makes it a promising candidate for the development of novel polymers and functional materials with tailored properties.

Monomer for Controlled Polymerization Techniques (e.g., ROMP, ROP)

Research on the polymerization of 1-chloro-2-phenylacetylene derivatives, which are structurally analogous to the title compound, has shown that they can undergo controlled polymerization using Brookhart-type α-diimine methyl palladium catalysts. rsc.org This suggests that this compound could also serve as a monomer in similar polymerization reactions. The resulting polymers would feature a conjugated backbone with pendant chlorophenyl and chloromethyl groups, which could be further modified to tune the material's properties. The data below summarizes the polymerization of a related monomer, 1-chloro-2-(p-carboxyphenyl)acetylene, highlighting the potential for achieving high molecular weights and narrow polydispersity indices, which are hallmarks of a controlled polymerization process. rsc.org

Catalyst System Cocatalyst Solvent Molecular Weight ( g/mol ) Polydispersity Index (PDI)
(α-diimine)PdMeClAgOTfTHF27,4001.12
(α-diimine)PdMeClNaBAFTHF--
Table 1: Polymerization of 1-chloro-2-(p-carboxyphenyl)acetylene using a Brookhart-type catalyst. The use of NaBAF as a cocatalyst was also reported to be effective. rsc.org

Precursor for Optoelectronic and Responsive Materials (e.g., conjugated polymers)

The polymerization of disubstituted acetylenes is a well-established route to conjugated polymers, which are of great interest for their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymer derived from this compound would possess a polyacetylene backbone, which is known to exhibit interesting electronic and optical properties. The presence of the chloro-substituents would likely influence the polymer's solubility, morphology, and electronic energy levels, providing a means to tailor its performance in devices. The pendant propargyl chloride groups could also be used for post-polymerization modification, allowing for the introduction of other functional groups to create responsive materials that change their properties in response to external stimuli.

Development of Catalyst Ligands and Metal Complexes

The ability of this compound to be elaborated into more complex structures makes it a potential precursor for the synthesis of novel ligands for catalysis. By introducing coordinating groups such as pyridines, phosphines, or amines through substitution reactions at the chloro positions or by modification of the propargyl group, it is possible to design new multidentate ligands. These ligands could then be used to form complexes with a variety of transition metals.

Systematic Design and Synthesis of Derivatives and Analogues of 1 Chloro 2 3 Chloroprop 1 Yn 1 Yl Benzene

Structure-Reactivity Relationship Studies of Substituted Aryl Propargyl Chlorides

The reactivity of aryl propargyl chlorides is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. In the case of 1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene, the presence of a chlorine atom at the ortho position to the propargyl group introduces specific electronic and steric effects that modulate its reactivity compared to its unsubstituted or para-substituted counterparts.

The chlorine atom on the benzene (B151609) ring is an electron-withdrawing group, which can influence the reactivity of both the aromatic ring and the propargyl side chain. This electron-withdrawing nature enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack. nih.gov Conversely, in electrophilic aromatic substitution reactions, halogens are known to be deactivating yet direct incoming electrophiles to the ortho and para positions. researchgate.net The interplay between the inductive electron-withdrawing effect and the resonance electron-donating effect of the chlorine atom, combined with the steric hindrance it imposes, dictates the regioselectivity and rate of these reactions.

Studies on related systems, such as arenesulfonyl chlorides, have shown that ortho-alkyl substituents can lead to a counterintuitive acceleration of nucleophilic substitution at the sulfonyl sulfur. escholarship.org This has been attributed to a unique, sterically congested ground-state structure. While a direct analogy cannot be drawn without specific studies on this compound, it highlights the potential for unexpected reactivity patterns arising from ortho substitution.

The reactivity of the propargyl chloride moiety itself is a key feature. It can undergo nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. The presence of the ortho-chloro substituent on the benzene ring can influence the rate of these substitutions through steric hindrance and by modifying the electronic character of the benzylic-like position.

Modification of the Benzene Ring through Electrophilic Aromatic Substitution and Directed Functionalization

Modification of the benzene ring of this compound can be achieved through various electrophilic aromatic substitution reactions, including nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these substitutions is directed by the existing ortho-chloro and propargyl substituents.

The chlorine atom is an ortho-, para-director, while the propargyl group is generally considered to be weakly deactivating and also an ortho-, para-director. nih.gov In the case of this compound, the positions open for substitution are C3, C4, C5, and C6. The directing effects of the existing substituents would favor substitution at the C4 and C6 positions (para and ortho to the chlorine, respectively) and potentially the C3 and C5 positions. The precise distribution of products will depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance from the propargyl group likely playing a significant role in disfavoring substitution at the C3 position.

A common example is the nitration of chlorobenzene (B131634), which yields a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene. nih.govresearchgate.net By analogy, nitration of this compound would be expected to produce a mixture of nitro-substituted derivatives.

Reaction Reagents and Conditions Expected Major Products Reference
NitrationHNO₃, H₂SO₄Mixture of nitro-substituted derivatives nih.govresearchgate.net
HalogenationCl₂, FeCl₃ or Br₂, FeBr₃Mixture of halogen-substituted derivatives nih.gov
Friedel-Crafts AcylationRCOCl, AlCl₃Mixture of acyl-substituted derivatives mdpi.com

Diversification at the Propargyl Terminus: Replacement of Chlorine and Alkyne Modifications

The propargyl terminus of this compound offers a rich platform for chemical diversification through two primary avenues: nucleophilic substitution of the terminal chlorine and reactions involving the alkyne functionality.

The propargylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Reactions with nucleophiles such as amines, thiols, and alkoxides can lead to the corresponding propargylamines, propargyl thioethers, and propargyl ethers.

The alkyne group is another key site for modification. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming new carbon-carbon bonds. researchgate.net While the target molecule itself contains an aryl chloride, the terminal alkyne can react with other aryl halides to generate more complex structures. Copper-free Sonogashira coupling conditions have been developed that are effective for aryl chlorides. nih.gov

Furthermore, the alkyne can participate in various cycloaddition reactions. For instance, gold-catalyzed cycloadditions of propargyl substrates have been shown to produce a variety of cyclic and heterocyclic structures. escholarship.org These reactions proceed through gold-carbenoid intermediates and can lead to products of [2+3] or [2+5] cycloadditions depending on the reaction partner. The ortho-chloro-substituted benzene ring can influence the reactivity and selectivity of these transformations.

Reaction Type Typical Reagents Product Type Reference
Nucleophilic SubstitutionAmines, Thiols, AlkoxidesPropargylamines, Thioethers, Ethers nih.gov
Sonogashira CouplingAryl/Vinyl Halides, Pd catalyst, Cu cocatalyst, BaseDiaryl/Aryl-vinyl acetylenes researchgate.netnih.gov
[3+2] Cycloaddition (Huisgen)AzidesTriazoles
Gold-catalyzed CycloadditionsAlkenes, IminesCyclopropanes, Pyrrolidines, etc. escholarship.org

Incorporation into Polycyclic and Fused Ring Systems

The unique structure of this compound, with its ortho-disposed reactive functionalities, makes it an attractive precursor for the synthesis of polycyclic and fused ring systems through intramolecular cyclization reactions. The proximity of the aryl chloride and the alkyne allows for tandem reactions that can rapidly build molecular complexity.

One potential pathway involves an intramolecular Sonogashira-type coupling. Under suitable catalytic conditions, the terminal alkyne could potentially couple with the ortho-chloro substituent to form a six-membered ring, leading to a substituted naphthalene (B1677914) derivative. However, such intramolecular couplings with aryl chlorides can be challenging.

Another approach is through transition metal-catalyzed annulation reactions. For example, palladium-catalyzed [3+3] annulation has been used to synthesize polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. escholarship.org While not directly demonstrated with the target compound, this strategy highlights the potential for using derivatives of this compound in the construction of larger aromatic systems.

Furthermore, alkyne benzannulation reactions are a powerful method for constructing PAHs. researchgate.net These reactions often involve the generation of highly reactive intermediates that undergo cyclization. The specific substitution pattern of the target molecule could be exploited to control the regiochemistry of such annulations.

Cyclization Strategy Potential Catalyst/Reagents Resulting Fused Ring System Reference
Intramolecular Sonogashira CouplingPd catalyst, ligand, baseSubstituted Naphthalene
Palladium-catalyzed AnnulationPd catalyst, coupling partnerVarious PAHs escholarship.org
Alkyne BenzannulationLewis acid or radical initiatorVarious PAHs researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene, and what challenges exist in achieving high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Sonogashira coupling. For example, reacting 1-chloro-2-iodobenzene with 3-chloropropyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide under inert conditions yields the target compound. Challenges include controlling regioselectivity and minimizing alkyne polymerization. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for removing byproducts like unreacted halides or oxidized alkynes .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aromatic protons appear as a multiplet (δ 7.2–7.5 ppm), while the propargyl CH₂Cl group shows a triplet (δ 3.8–4.2 ppm). The alkyne proton is absent due to symmetry but detectable via DEPT-135.
  • IR : A strong C≡C stretch near 2100–2200 cm⁻¹ confirms the alkyne moiety.
  • MS : Molecular ion peaks at m/z 202/204 (Cl isotopic pattern) and fragment ions (e.g., loss of Cl or propargyl groups) validate the structure. Compare with databases like PubChem or EPA DSSTox for reference spectra .

Q. What are the safety and handling protocols for this compound given its chlorinated and alkyne functional groups?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. The compound is likely moisture-sensitive; store under argon at 4°C. Dispose of waste via halogenated solvent protocols. Toxicity data for analogous compounds (e.g., chlorinated propargyl ethers) suggest potential irritancy, so conduct a risk assessment using tools like ChemIDplus .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict HOMO-LUMO gaps, electrostatic potential surfaces, and reaction pathways. For example, calculate the alkyne’s susceptibility to electrophilic attack or steric effects from the chloro substituent. Compare results with experimental UV-Vis or cyclic voltammetry data to validate computational models .

Q. How does the chloropropynyl group influence reactivity in cross-coupling reactions compared to non-chlorinated analogs?

  • Methodological Answer : The electron-withdrawing Cl substituent increases the alkyne’s electrophilicity, enhancing reactivity in Sonogashira couplings. However, steric hindrance from the bulky 3-chloro group may reduce yields in Suzuki-Miyaura reactions. Optimize conditions (e.g., ligand choice, temperature) using Design of Experiments (DoE) to balance these effects .

Q. What strategies resolve contradictions in crystallographic data for chlorinated propargyl benzenes?

  • Methodological Answer : Use SHELXL for refinement, applying TWIN and HKLF5 commands to handle twinning or pseudosymmetry. For disordered alkyne groups, apply PART instructions and anisotropic displacement parameters. Validate with R-factor convergence (<5%) and check against DFT-optimized geometries .

Q. What are the applications of this compound in developing functional materials or bioactive molecules?

  • Methodological Answer :

  • Materials Science : The alkyne enables click chemistry (e.g., CuAAC) to synthesize conductive polymers or metal-organic frameworks (MOFs).
  • Pharmaceuticals : Serve as a warhead in PROTACs (proteolysis-targeting chimeras) due to its electrophilic Cl group. Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 40–70%) may arise from trace moisture or oxygen. Use rigorous anhydrous conditions (Schlenk line) and monitor via TLC .
  • Spectroscopic Artifacts : Peaks misassigned to impurities (e.g., oxidized alkynes) can be resolved by spiking with authentic samples or 2D NMR (HSQC, HMBC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.